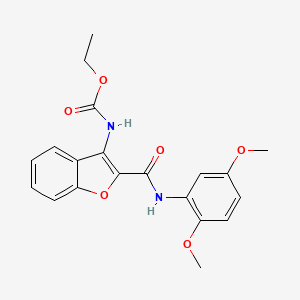

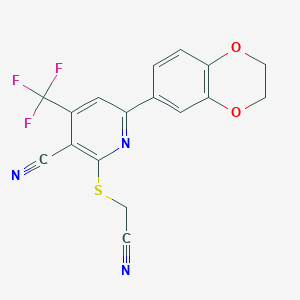

![molecular formula C24H27ClN4O2 B2930335 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride CAS No. 1217026-58-8](/img/structure/B2930335.png)

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application Summary : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Methods : The process involves pairing with a Matteson–CH 2 –homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

- Results : This approach has been applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Nonlinear Optical Characterization of Stilbazolium Derivative Crystal

- Field : Optical Physics

- Application Summary : This research involves the growth and nonlinear optical characterization of a stilbazolium derivative crystal .

- Methods : Bulk single crystals were grown using a slow evaporation method. The structure of the crystal and its lattice parameters were confirmed by single-crystal X-ray diffraction studies .

- Results : The crystal exhibits good transparency in the visible and near infra-red spectral ranges and its thermal stability was found to be up to 260 °C. It shows a high laser-induced damage threshold of up to 4.3 GW cm −2 .

Skin Whitening and Melanin Reduction

- Field : Dermatology

- Application Summary : This research involves the use of a compound (UP302) for skin whitening and melanin reduction .

- Methods : The compound was applied topically at a concentration of 0.1% to a reconstructed skin model (MelanoDerm) .

- Results : The application of UP302 resulted in significant skin whitening and reduced melanin production without affecting cell vitality, melanocyte morphology, or overall histology .

Inhibition of Protein Tyrosine Phosphatase 1B (PTPN1)

- Field : Biochemistry

- Application Summary : This research involves the use of a compound to inhibit PTPN1, a protein that is implicated in insulin resistance and type 2 diabetes .

- Methods : The compound is tested for its ability to inhibit PTPN1 in a competitive and reversible fashion .

- Results : The compound was found to inhibit PTPN1 with an IC50 value of 86 .

Inhibition of Arachidonate 5-Lipoxygenase (ALOX5)

- Field : Biochemistry

- Application Summary : This research involves the use of a compound to inhibit ALOX5, an enzyme that is involved in the biosynthesis of leukotrienes .

- Methods : The compound is tested for its ability to inhibit ALOX5 in a competitive and reversible fashion .

- Results : The compound was found to inhibit ALOX5 with an IC50 value of 69 .

Inhibition of Arachidonate 15-Lipoxygenase B (ALOX15B)

- Field : Biochemistry

- Application Summary : This research involves the use of a compound to inhibit ALOX15B, an enzyme that is involved in the metabolism of fatty acids .

- Methods : The compound is tested for its ability to inhibit ALOX15B in a competitive and reversible fashion .

- Results : The compound was found to inhibit ALOX15B with an IC50 value of 83 .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2.ClH/c1-14-9-15(2)11-19(10-14)26-22-12-16(3)25-24-17(4)23(27-28(22)24)18-7-8-20(29-5)21(13-18)30-6;/h7-13,26H,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHIRPAHDCXTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

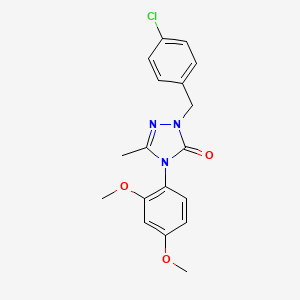

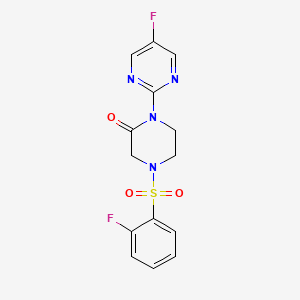

![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)

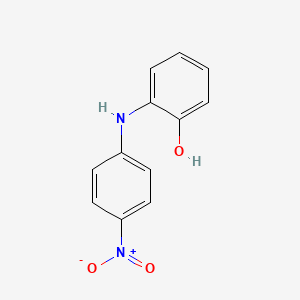

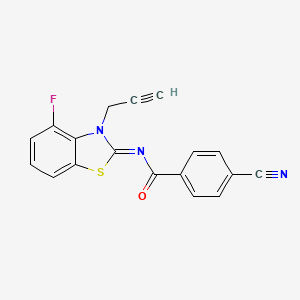

![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)

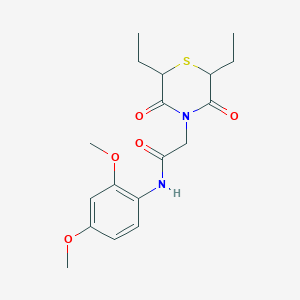

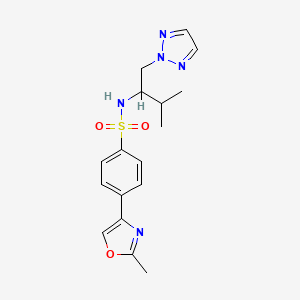

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)

![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)